
2,2-Dimethylpentyl 2-chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylpentyl 2-chloroacetate is an organic compound with the molecular formula C9H17ClO2. It is also known as acetic acid, 2-chloro-, 2,2-dimethylpentyl ester. This compound is characterized by the presence of a chloroacetate group attached to a 2,2-dimethylpentyl chain. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylpentyl 2-chloroacetate can be synthesized through the esterification of 2,2-dimethylpentanol with chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
2,2-Dimethylpentyl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,2-dimethylpentanol and chloroacetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively. The reaction is usually conducted under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound. The reactions are carried out under controlled temperature and pH conditions.
Major Products Formed
Substitution Reactions: Products include 2,2-dimethylpentanol derivatives with different functional groups replacing the chloro group.
Hydrolysis: The major products are 2,2-dimethylpentanol and chloroacetic acid.
Oxidation: The major products are carboxylic acids or other oxidized derivatives of the original compound.
科学的研究の応用
2,2-Dimethylpentyl 2-chloroacetate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in biochemical studies to investigate the effects of ester compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2,2-dimethylpentyl 2-chloroacetate involves its reactivity as an ester and a chloroacetate compound. The ester group can undergo hydrolysis to release 2,2-dimethylpentanol and chloroacetic acid, which can further participate in various biochemical and chemical reactions. The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives. The compound’s reactivity is influenced by the presence of the chloro group and the ester linkage, which makes it a versatile reagent in chemical synthesis.
類似化合物との比較
Similar Compounds
2,2-Dimethylpentyl acetate: Similar to 2,2-dimethylpentyl 2-chloroacetate but lacks the chloro group, making it less reactive in substitution reactions.
2,2-Dimethylpentyl chloroformate: Contains a chloroformate group instead of a chloroacetate group, leading to different reactivity and applications.
2,2-Dimethylpentyl alcohol: The alcohol form of the compound, which can be used as a starting material for the synthesis of esters like this compound.
Uniqueness
This compound is unique due to the presence of both the ester and chloroacetate functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry. Its reactivity and versatility distinguish it from other similar compounds, providing unique opportunities for research and industrial applications.
特性
CAS番号 |
5458-23-1 |
|---|---|
分子式 |
C9H17ClO2 |
分子量 |
192.68 g/mol |
IUPAC名 |
2,2-dimethylpentyl 2-chloroacetate |
InChI |
InChI=1S/C9H17ClO2/c1-4-5-9(2,3)7-12-8(11)6-10/h4-7H2,1-3H3 |
InChIキー |
XQQDGXKOOHJIFR-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C)COC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


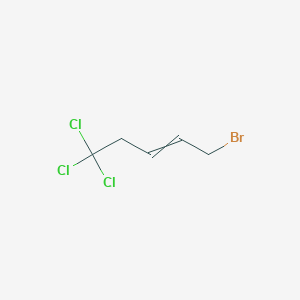
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
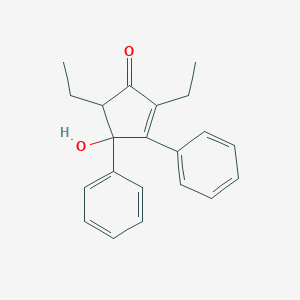
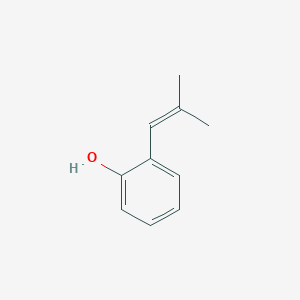
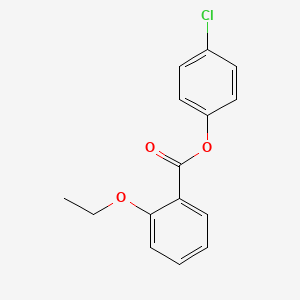
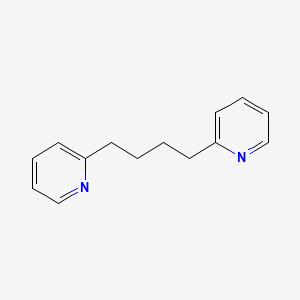
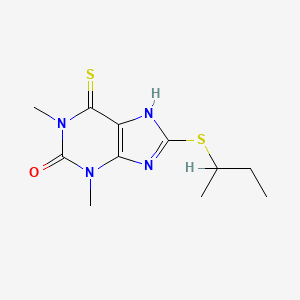

![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
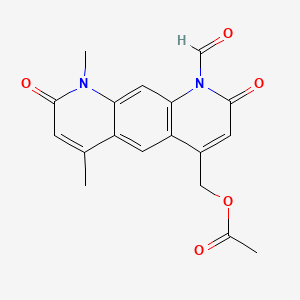

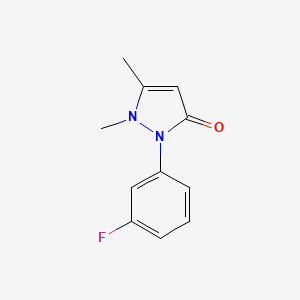
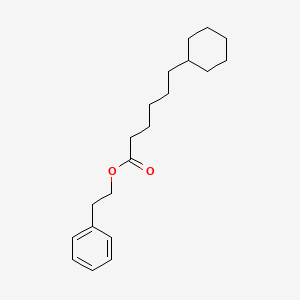
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
